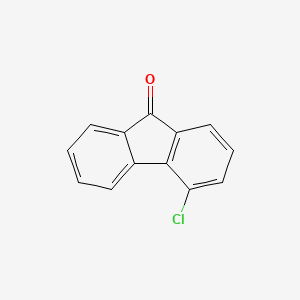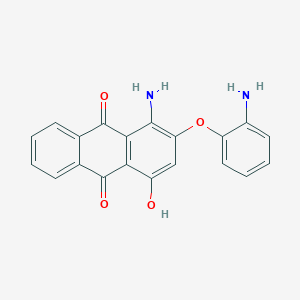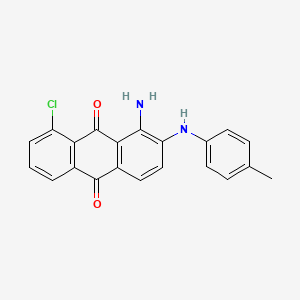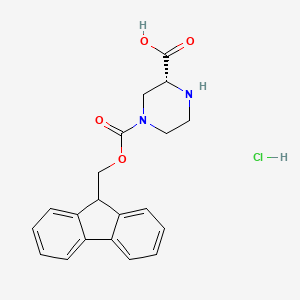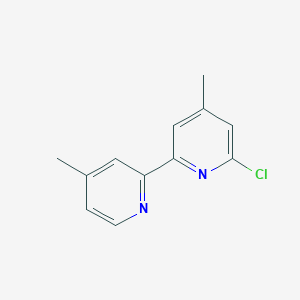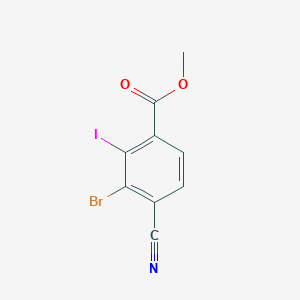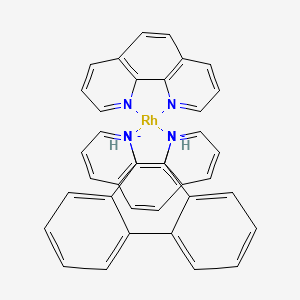
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is a coordination compound that has garnered significant interest in the field of chemistry due to its unique structural and electronic properties This compound features a rhodium(III) center coordinated with two 9,10-phenanthrenequinonediimine ligands and one phenanthroline ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 9,10-phenanthrenequinone and phenanthroline under controlled conditions. One common method includes the use of a titanium tetrachloride (TiCl4) and 1,4-diazabicyclo[2.2.2]octane (DABCO) system at elevated temperatures (around 140°C) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the compound in larger quantities.
化学反応の分析
Types of Reactions
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the redox-active nature of the 9,10-phenanthrenequinonediimine ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmosphere conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new coordination complexes with different ligands .
科学的研究の応用
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) has a wide range of scientific research applications:
作用機序
The mechanism by which Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) exerts its effects involves its ability to intercalate into DNA and facilitate electron transfer processes. The rhodium(III) center plays a crucial role in mediating redox reactions, while the ligands stabilize the complex and enhance its binding affinity to nucleic acids . This interaction with DNA can lead to various biochemical effects, including the modulation of gene expression and the induction of oxidative stress .
類似化合物との比較
Similar Compounds
Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III): This compound features bipyridyl ligands instead of phenanthroline, resulting in different electronic and structural properties.
Bis(phenanthroline)(dipyridophenazine)ruthenium(II): A ruthenium-based analog that also intercalates into DNA and participates in electron transfer reactions.
Uniqueness
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is unique due to its specific combination of ligands and the rhodium(III) center, which imparts distinct redox properties and a high affinity for DNA intercalation. This makes it particularly valuable in studies related to DNA-mediated electron transfer and its potential therapeutic applications .
特性
分子式 |
C38H26N6Rh-2 |
|---|---|
分子量 |
669.6 g/mol |
IUPAC名 |
(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium |
InChI |
InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;; |
InChIキー |
CJDVYSJAAAEVPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




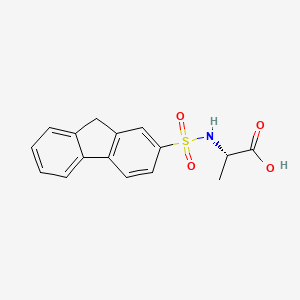
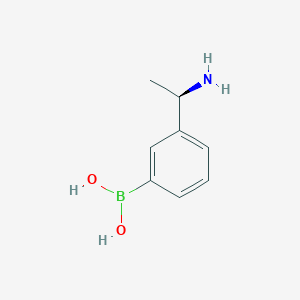
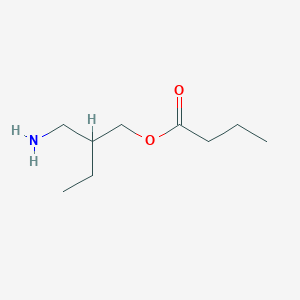
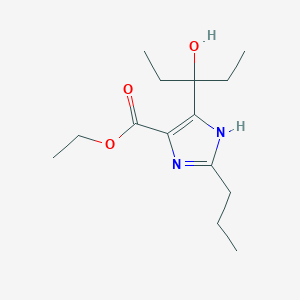
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
